cis-4-[2-(2-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid
CAS No.: 736136-56-4
Cat. No.: VC2400642
Molecular Formula: C15H17BrO3
Molecular Weight: 325.2 g/mol
* For research use only. Not for human or veterinary use.
![cis-4-[2-(2-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid - 736136-56-4](/images/structure/VC2400642.png)
Specification
CAS No. | 736136-56-4 |
---|---|
Molecular Formula | C15H17BrO3 |
Molecular Weight | 325.2 g/mol |
IUPAC Name | 4-[2-(2-bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
Standard InChI | InChI=1S/C15H17BrO3/c16-13-4-2-1-3-12(13)14(17)9-10-5-7-11(8-6-10)15(18)19/h1-4,10-11H,5-9H2,(H,18,19) |
Standard InChI Key | ALNIXWJGPRLYLB-UHFFFAOYSA-N |
SMILES | C1CC(CCC1CC(=O)C2=CC=CC=C2Br)C(=O)O |
Canonical SMILES | C1CC(CCC1CC(=O)C2=CC=CC=C2Br)C(=O)O |
Introduction
Chemical Identity and Nomenclature
Primary Identification
cis-4-[2-(2-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid is a carboxylic acid derivative featuring a cyclohexane backbone with a bromophenyl-containing substituent. The compound has several specific identification parameters that definitively establish its identity in chemical databases and research contexts .
Identification Parameter | Value |
---|---|
Primary IUPAC Name | 4-[2-(2-bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
CAS Registry Number | 736136-56-4 |
PubChem Compound ID | 24722584 |
Creation Date in Database | February 29, 2008 |
Most Recent Database Update | February 22, 2025 |
The compound's standardized naming follows IUPAC conventions, with the name detailing its structural composition: a cyclohexane ring with a carboxylic acid group at position 1 and a 2-(2-bromophenyl)-2-oxoethyl substituent at position 4 . The "cis" prefix specifically indicates the stereochemical orientation of the substituents on the cyclohexane ring, meaning they project from the same face of the ring plane.
Alternative Nomenclature and Registry
Molecular Structure and Properties
Structural Composition
cis-4-[2-(2-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid possesses a complex molecular architecture with several distinct structural components that define its chemical behavior and properties .
Structural Component | Description |
---|---|
Core Structure | Cyclohexane ring with cis-oriented substituents |
Functional Groups | Carboxylic acid (position 1), Ketone (linking bridge), Bromine (on phenyl ring) |
Aromatic Component | 2-Bromophenyl group connected via a 2-oxoethyl bridge |
Stereochemistry | cis configuration at positions 1 and 4 of the cyclohexane ring |
The molecular structure features a cyclohexane ring as its central backbone. At position 1, a carboxylic acid group (COOH) is attached, while position 4 bears a 2-(2-bromophenyl)-2-oxoethyl substituent. This substituent consists of a phenyl ring with a bromine atom at position 2, connected to the cyclohexane via a two-carbon chain featuring a ketone functional group .
Molecular Formula and Weight
The empirical and molecular formulas provide fundamental quantitative information about the compound's composition .
Property | Value |
---|---|
Molecular Formula | C15H17BrO3 |
Molecular Weight | 325.20 g/mol |
Elemental Composition | Carbon (15), Hydrogen (17), Bromine (1), Oxygen (3) |
This molecular formula represents a compound with 15 carbon atoms forming both the cyclohexane ring and the phenyl group, 17 hydrogen atoms, one bromine atom attached to the phenyl ring, and three oxygen atoms distributed between the carboxylic acid and ketone functional groups .
Chemical Identifiers
For database referencing and chemical informatics, the compound has several standardized identifiers that enable precise digital cataloging and cross-referencing .
Identifier Type | Value |
---|---|
InChI | InChI=1S/C15H17BrO3/c16-13-4-2-1-3-12(13)14(17)9-10-5-7-11(8-6-10)15(18)19/h1-4,10-11H,5-9H2,(H,18,19) |
InChIKey | ALNIXWJGPRLYLB-UHFFFAOYSA-N |
Canonical SMILES | C1CC(CCC1CC(=O)C2=CC=CC=C2Br)C(=O)O |
These identifiers provide machine-readable formats of the compound's structure, enabling computational analysis, database searching, and structural comparison. The InChI (International Chemical Identifier) offers a standardized method to encode the compound's structure, while the InChIKey provides a condensed, fixed-length identifier derived from the InChI. The SMILES notation offers a more compact representation of the molecular structure using ASCII characters .
Physical and Chemical Characteristics
Functional Group Reactivity
The compound features three primary reactive functional groups that define its chemical behavior :
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The carboxylic acid group (-COOH) typically exhibits acidity and can undergo esterification, amidation, and reduction reactions.
-
The ketone group (C=O) within the linking chain can participate in nucleophilic addition reactions, reductions, and condensations.
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The bromine substituent on the phenyl ring represents a potential site for metal-catalyzed coupling reactions and substitution chemistry.
These functional groups provide multiple reaction sites that could be exploited in synthetic transformations or derivatization for research applications.
Supply Information | Details |
---|---|
Research Designation | For research use only. Not for human or veterinary use |
Supplier Example | Vulcanchem (Product ID: VC2400642) |
Last Catalog Update | August 16, 2023 |
The limited commercial availability information suggests that this compound is likely specialized and produced in smaller quantities primarily for research purposes rather than large-scale industrial applications.
Related Compounds and Structural Analogs
Structural Analogs
Several structurally related compounds appear in chemical databases, differing in substituent type, position, or core ring structure .
Related Compound | Structural Difference | Molecular Formula | Molecular Weight |
---|---|---|---|
cis-2-[2-(2-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid | Iodine instead of bromine; substitution at position 2 instead of 4 | C15H17IO3 | 372.20 g/mol |
2-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid | Bromine at position 4 of phenyl; cyclopentane instead of cyclohexane | C14H15BrO3 | 311.17 g/mol |
cis-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | Methoxy group instead of bromine; substitution at position 2 instead of 4 | C16H20O4 | 276.33 g/mol |
These structural analogs demonstrate the versatility of this chemical scaffold, with variations in halogen type (bromine, iodine), substitution position on the phenyl ring, position of attachment to the cycloalkane ring, and the nature of the cycloalkane ring itself (cyclohexane versus cyclopentane) .
Stereochemical Variants
The "cis" designation in the compound name indicates a specific stereochemical configuration where the substituents at positions 1 and 4 of the cyclohexane ring are oriented on the same side of the ring plane. There exists a corresponding "trans" isomer (trans-4-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid) where these substituents would be on opposite sides of the ring plane . This stereochemical variation could significantly impact the compound's three-dimensional structure, reactivity, and potential biological activity.
Research Applications and Significance
Current Research Status
Based on the available search results, cis-4-[2-(2-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid appears to be categorized as a research compound. The explicit designation "for research use only" suggests its current applications are confined to laboratory investigations rather than commercial, industrial, or therapeutic uses.
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